![molecular formula C16H15N3O3 B2701239 2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide CAS No. 2034317-87-6](/img/structure/B2701239.png)

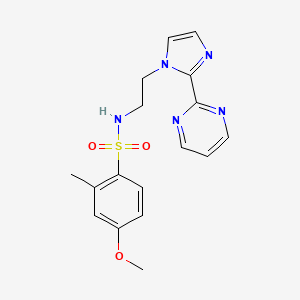

2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

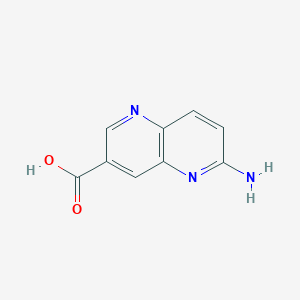

The compound “2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide” is a complex organic molecule. It is related to the family of oxazolopyridines . Oxazolopyridines are known to exhibit antimicrobial, antitumor, pronounced anti-inflammatory, and analgesic activity .

Synthesis Analysis

The synthesis of related compounds involves intramolecular cyclization based on previously synthesized acetamides . For example, 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine was obtained by intramolecular cyclization based on the previously synthesized 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . The possibility of its use in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide has been shown .Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The NMR spectrum can provide information about the types of hydrogen and carbon atoms present and their environment .Chemical Reactions Analysis

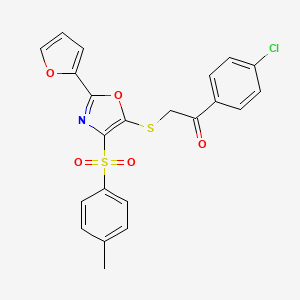

The compound may be involved in various chemical reactions, including nucleophilic substitutions and intramolecular cyclizations . These reactions can lead to the formation of new compounds with potential biological activity.Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, N-(2-Methoxyphenyl)acetamide, are reported as follows: it has a molecular weight of 165.19, and its linear formula is CH3CONHC6H4OCH3 . Its boiling point is reported to be between 303-305 °C, and its melting point is between 70-74 °C .Applications De Recherche Scientifique

Anticancer Properties

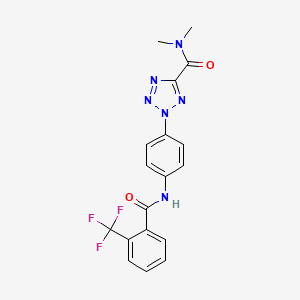

- Modification of Acetamide Group for Anticancer Effects : A related compound, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrates significant anticancer effects. Altering the acetamide group to an alkylurea moiety in similar compounds has been found to retain antiproliferative activity against cancer cells, with reduced toxicity (Xiao-meng Wang et al., 2015).

Synthesis and Derivative Studies

- Synthesis of 2-Aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines : Research on the synthesis of 2-aminomethyloxazolo[5,4-b]pyridine derivatives, including those derived from related compounds like 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide, showcases the potential of these compounds in further scientific applications (I. Palamarchuk et al., 2019).

Applications in PET Imaging

- PET Imaging Agent for CRF1 Receptors : A related compound, [11C]SN003, has been evaluated as a PET imaging agent for CRF1 receptors, indicating the potential of similar compounds in neurological imaging and research (J. Kumar et al., 2006).

Novel Synthesis Methods

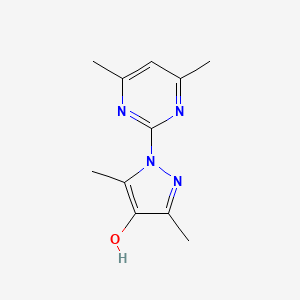

- New Synthesis Techniques : Studies on novel synthesis methods of related compounds, like pyrimidines, suggest the evolving techniques and approaches in synthesizing compounds including 2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide (G. Shaw & G. Sugowdz, 1953).

Mécanisme D'action

While the exact mechanism of action of this specific compound is not mentioned in the search results, related compounds are known to exhibit antimicrobial, antitumor, pronounced anti-inflammatory, and analgesic activity . Some compounds in this family are known to act as non-ATP competitive kinase inhibitors, promoting mitotic arrest and apoptosis .

Safety and Hazards

The safety and hazards associated with a related compound, N-(2-Methoxyphenyl)acetamide, are reported as follows: it has hazard statements H302 - H315 - H319 - H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is acutely toxic if ingested, causes eye irritation, causes skin irritation, and may cause respiratory irritation after short-term exposure .

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. For instance, it would be interesting to synthesize new derivatives of this compound and evaluate their biological activities . Additionally, in silico molecular docking studies could be performed to further understand the interaction of this compound with its potential biological targets .

Propriétés

IUPAC Name |

2-methoxy-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-10-12(18-14(20)9-21-2)8-13-16(17-10)22-15(19-13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNLGMNGOXPQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2701159.png)

![4-[(Cyanomethanesulfonyl)methyl]benzoic acid](/img/structure/B2701161.png)

![3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2701164.png)

![(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2701166.png)

![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline](/img/structure/B2701169.png)

![4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2701177.png)